4-Butoxy-3-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-3-chlorophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BClO₃. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its butoxy and chlorophenyl groups attached to a boronic acid moiety, making it a versatile reagent in various chemical transformations .
Mechanism of Action
Target of Action
The primary target of 4-Butoxy-3-chlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22848 , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by the reaction conditions, including the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chlorophenylboronic acid typically involves the reaction of 4-butoxy-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Butoxy-3-chlorophenyl magnesium bromide+Trimethyl borate→4-Butoxy-3-chlorophenylboronic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenylboronic acids
Scientific Research Applications
4-Butoxy-3-chlorophenylboronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of boron-containing compounds for biological studies, such as enzyme inhibitors.
Industry: Employed in the production of advanced materials and polymers
Comparison with Similar Compounds
- 4-Phenoxyphenylboronic acid
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
Comparison: 4-Butoxy-3-chlorophenylboronic acid is unique due to its butoxy and chlorophenyl groups, which provide distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(4-butoxy-3-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKJNAVCTPBFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409524 |
Source
|
Record name | 4-Butoxy-3-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-55-9 |
Source
|
Record name | 4-Butoxy-3-chlorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-3-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.